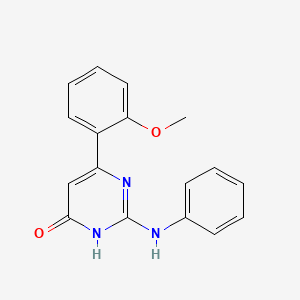
2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone, also known as PD98059, is a chemical compound that has been widely used in scientific research for its ability to inhibit the activity of the MAP kinase pathway. This pathway is involved in numerous cellular processes, including cell growth, differentiation, and apoptosis. In
作用機序
2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone inhibits MEK by binding to its ATP-binding site, preventing the enzyme from phosphorylating its downstream targets. This inhibition leads to a decrease in the activity of the MAP kinase pathway and its downstream targets. The mechanism of action of 2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone has been well-studied and is widely accepted in the scientific community.
Biochemical and Physiological Effects:
2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone has been shown to have a variety of biochemical and physiological effects in cells. It has been shown to inhibit cell growth and induce apoptosis in some cell types. It has also been shown to affect the expression of various genes involved in cellular processes such as cell cycle regulation and DNA repair.
実験室実験の利点と制限
One of the main advantages of 2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone is its specificity for the MAP kinase pathway. This specificity allows researchers to investigate the role of this pathway in various cellular processes without affecting other signaling pathways. However, one limitation of 2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone is its relatively short half-life in cells, which can limit its effectiveness in some experiments. Additionally, the use of 2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone in live animals can be challenging due to its poor solubility and rapid metabolism.
将来の方向性
There are many potential future directions for the use of 2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone in scientific research. One area of interest is the investigation of the role of the MAP kinase pathway in cancer development and progression. 2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone has been shown to inhibit the growth of some cancer cell types, and further research in this area could lead to the development of new cancer therapies. Additionally, 2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone could be used in combination with other inhibitors to target multiple signaling pathways simultaneously. Finally, the development of more stable and effective analogs of 2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone could lead to improved experimental results and broader applications in scientific research.
Conclusion:
2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone is a widely used chemical compound in scientific research due to its ability to inhibit the activity of the MAP kinase pathway. Its synthesis method has been well-established, and its mechanism of action has been extensively studied. 2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone has a variety of biochemical and physiological effects in cells, and its specificity for the MAP kinase pathway makes it a valuable tool for investigating the role of this pathway in various cellular processes. While there are some limitations to its use, there are many potential future directions for the use of 2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone in scientific research, particularly in the field of cancer research.
合成法
2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone can be synthesized through a multi-step process involving the reaction of 2-nitrobenzaldehyde with 2-methoxybenzylamine, followed by reduction and cyclization reactions. The final product is then purified through column chromatography to obtain the pure compound. This synthesis method has been well-established in the literature and has been used by many researchers to obtain 2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone for their experiments.
科学的研究の応用
2-anilino-6-(2-methoxyphenyl)-4(3H)-pyrimidinone has been used extensively in scientific research to investigate the role of the MAP kinase pathway in various cellular processes. It has been shown to inhibit the activity of the MAP kinase kinase (MEK) enzyme, which is upstream of the MAP kinase pathway. This inhibition leads to a decrease in the activity of downstream targets of the pathway, such as transcription factors and other signaling molecules.
特性
IUPAC Name |
2-anilino-4-(2-methoxyphenyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-22-15-10-6-5-9-13(15)14-11-16(21)20-17(19-14)18-12-7-3-2-4-8-12/h2-11H,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCKYLJFFWOFKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)NC(=N2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

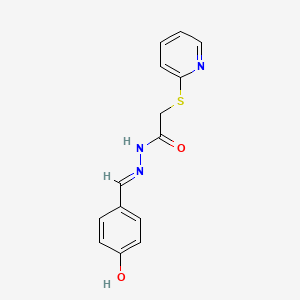
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(spiro[2.5]oct-1-ylmethyl)propanamide](/img/structure/B6132236.png)
![4-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}morpholine](/img/structure/B6132241.png)

![1-(5-{[(2-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6132252.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6132263.png)
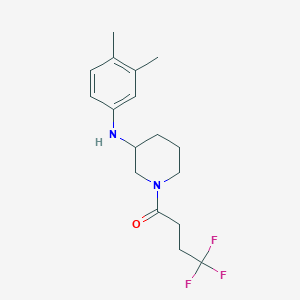
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-chlorobenzamide](/img/structure/B6132271.png)
![1-butyl-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6132280.png)
![[7-(4-chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B6132283.png)
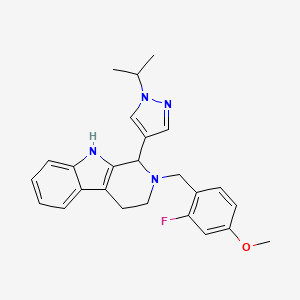
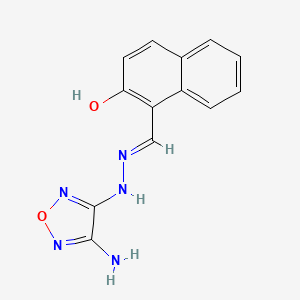

![2-(3-methoxyphenyl)-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-quinolinecarboxamide](/img/structure/B6132321.png)